Dicetyl Phosphate
Description
Contextualizing Dihexadecyl Hydrogen Phosphate (B84403) within Amphiphilic Compounds
Amphiphilic compounds are molecules that contain both lipophilic (fat-loving) and hydrophilic (water-loving) properties. This characteristic allows them to self-assemble in aqueous environments into organized structures that minimize the unfavorable contact between the hydrophobic portions and water. Dihexadecyl hydrogen phosphate is a prime example of a double-chain ionic surfactant that, when dispersed in water, spontaneously forms bilayer structures. acs.org These structures, such as vesicles and liposomes, are reminiscent of the lipid bilayers found in biological membranes.
The amphiphilic nature of DHP is central to its utility in various research applications. It can act as an emulsifier and stabilizer in formulations, and its ability to form stable films at interfaces is a key area of study. For instance, DHP can be spread at the air-water interface to form Langmuir monolayers, which can then be transferred to solid substrates to create Langmuir-Blodgett films. researchgate.net These films have applications in the development of sensors and other nanoscale devices. dntb.gov.uamdpi.comresearchgate.net
The table below summarizes the key properties of dihexadecyl hydrogen phosphate.
| Property | Value |
| Chemical Formula | C32H67O4P |
| Molecular Weight | 546.8 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Slightly soluble in chloroform, insoluble in water |
| CAS Number | 2197-63-9 |
Data sourced from multiple references. cymitquimica.comcaymanchem.combiokom.com.pl
Significance of Dihexadecyl Hydrogen Phosphate as a Model Biomembrane Constituent
Biological membranes are complex assemblies of lipids, proteins, and carbohydrates that enclose cells and their internal compartments. The foundational structure of these membranes is the lipid bilayer. Due to the complexity of natural membranes, researchers often utilize simpler, well-defined model systems to investigate specific membrane properties and processes. Dihexadecyl hydrogen phosphate is a widely used component in the creation of these model biomembranes. evitachem.com
When dispersed in an aqueous solution, DHP molecules arrange themselves into bilayers, forming spherical, closed structures known as vesicles or liposomes. acs.orgcaymanchem.com These DHP vesicles serve as excellent mimics of biological membranes, allowing for the study of:
Membrane Permeability: Researchers can investigate how different molecules and ions cross a lipid bilayer. Studies have examined the permeation of various carboxylic acids and neurotransmitters like histamine (B1213489) and GABA across DHP vesicle membranes. moleculardepot.comnih.gov
Membrane Dynamics: The physical properties of the DHP bilayer, such as fluidity and phase transitions, can be studied to understand the behavior of natural membranes. researchgate.net
Interactions with Other Molecules: The interaction of drugs, proteins, and other molecules with the membrane surface can be characterized using DHP-based model systems. acs.orgaablocks.com
The ability of DHP to form stable, well-characterized vesicles makes it an invaluable tool in biophysical and pharmaceutical research.
Historical Perspective on Dihexadecyl Hydrogen Phosphate Research and its Derivatives
Early research on long-chain alkyl phosphates, including dialkyl hydrogen phosphates, dates back to the mid-20th century with studies examining their X-ray diffraction patterns and surface chemistry. scirp.org A pivotal moment in DHP research was the discovery in 1978 that this simple phosphate diester could form closed vesicles. caymanchem.combiokom.com.plnih.gov This finding opened the door for its widespread use as a model membrane system. Subsequent research in the 1980s further characterized the bilayer structure of these vesicles. caymanchem.combiokom.com.pl
Throughout the late 20th and early 21st centuries, research involving DHP has expanded significantly. Investigations have delved into the structural details of DHP small unilamellar vesicles and the photo-regulated ion permeation through DHP bilayers containing photo-sensitive surfactant molecules. acs.org
More recently, research has focused on creating novel derivatives and complex systems involving DHP. For example, dihexadecyl gemini (B1671429) phosphate surfactants have been synthesized and their monolayer properties on water surfaces investigated. scirp.org These gemini surfactants, which have two hydrophobic tails and two hydrophilic head groups connected by a spacer, are being explored for their potential as even more sophisticated model membrane substances. scirp.org Furthermore, DHP has been incorporated into composite films with materials like acetylene (B1199291) black and carbon nanotubes for the development of electrochemical sensors. mdpi.comresearchgate.net
The following table presents a timeline of key research milestones related to dihexadecyl hydrogen phosphate.
| Year | Research Milestone | Reference |
| 1955 | X-ray examination of long-chain dialkyl hydrogen phosphates. | scirp.org |
| 1978 | First report on the formation of closed vesicles from dihexadecyl hydrogen phosphate. | caymanchem.combiokom.com.plnih.gov |
| 1981 | Further characterization of the bilayer structure of dihexadecyl phosphate. | caymanchem.combiokom.com.pl |
| 1991 | Detailed structural investigations of dihexadecyl phosphate small unilamellar vesicles. | nih.gov |
| 2017 | Synthesis and study of novel dihexadecyl gemini phosphate surfactants as model biomembrane substances. | scirp.org |
Structure
2D Structure
Properties
IUPAC Name |
dihexadecyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXCFINMKSQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H67O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17026-47-0 (potassium salt), 26527-54-8 (aluminum dicetyl phosphate salt/solvate) | |
| Record name | Dicetyl phosphate | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID7062243 | |
| Record name | 1-Hexadecanol, hydrogen phosphate | |
| Source | EPA DSSTox | |
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Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197-63-9 | |
| Record name | Dicetyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dicetyl phosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicetyl phosphate | |
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| Record name | 1-Hexadecanol, 1,1'-(hydrogen phosphate) | |
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| Record name | 1-Hexadecanol, hydrogen phosphate | |
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| Record name | Dihexadecyl hydrogen phosphate | |
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| Record name | DIHEXADECYL PHOSPHATE | |
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Synthesis and Characterization Methodologies for Dihexadecyl Hydrogen Phosphate and Its Derivatives
Advanced Synthetic Routes for Dihexadecyl Hydrogen Phosphate (B84403) and its Gemini (B1671429) Analogs
The synthesis of dihexadecyl hydrogen phosphate and its gemini analogs involves multi-step chemical reactions, with the length of the alkyl chain spacer playing a critical role in the final structure of the gemini compounds. scirp.org
Novel dihexadecyl phosphate (DHGP-n) gemini surfactants have been synthesized with alkyl chain spacers of varying lengths, specifically where n equals 3, 4, 5, and 6 methylene (B1212753) units. scirp.orgscirp.org The synthesis is a multi-step process. scirp.org Initially, 1-hexadecanol (B1195841) is reacted to form a phosphate intermediate. scirp.org This intermediate is then reacted with tetramethylammonium (B1211777) hydroxide. scirp.org The subsequent reaction with di-bromoalkanes (Br-CnH2n-Br, where n = 3, 4, 5, or 6) links two dihexadecyl phosphate units together through the alkyl spacer. scirp.org The final step involves the addition of hydrochloric acid to produce the dihexadecyl gemini phosphate series of compounds. scirp.org The length of the alkyl chain spacer is a determining factor in the properties of the resulting gemini surfactant. scirp.orgscirp.org
The successful synthesis and purification of dihexadecyl hydrogen phosphate and its gemini analogs are confirmed using standard spectroscopic techniques. scirp.orgresearchgate.net Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to verify the molecular structure of the final products. scirp.orgresearchgate.net These methods provide definitive evidence of the covalent linkages and functional groups present in the synthesized molecules, ensuring the correct chemical structure has been achieved. scirp.org
Spectroscopic and Microscopic Characterization Techniques for Dihexadecyl Hydrogen Phosphate Assemblies
The self-assembly of dihexadecyl hydrogen phosphate and its derivatives into structures like monolayers and vesicles is investigated using a suite of specialized analytical techniques.
Surface tension measurements (STm) are employed to study the behavior of dihexadecyl hydrogen phosphate monolayers at the air-water interface. scirp.orgscirp.org By spreading a solution of the compound on a purified water surface, the surface pressure (π) as a function of the molecular area (A) can be determined using a surface tensiometer with a Wilhelmy plate. scirp.orgnih.gov
For the dihexadecyl gemini phosphate (DHGP-n) series, the π-A isotherm curves show a gradual increase in surface pressure without any distinct phase transitions, which is characteristic of liquid-expanded (LE) type monolayers. scirp.orgscirp.org The limiting molecular area (A₀), which is the area per molecule when the monolayer is fully compressed, is influenced by the length of the alkyl chain spacer. scirp.orgscirp.org
Interactive Data Table: Influence of Alkyl Chain Spacer on Limiting Molecular Area (A₀) of DHGP-n Monolayers
| Compound | Spacer Length (n) | Limiting Molecular Area (A₀) in nm² |
| DHGP-3 | 3 | 0.91 scirp.org |
| DHGP-4 | 4 | 0.71 scirp.org |
| DHGP-5 | 5 | 1.00 scirp.org |
| DHGP-6 | 6 | 1.12 scirp.org |
Interestingly, the compound with the spacer n=4 has the smallest molecular area in the series. scirp.orgscirp.org For the other compounds, the limiting molecular area increases with the length of the alkyl chain spacer. scirp.orgscirp.org
Brewster Angle Microscopy (BAM) is a powerful technique for visualizing the morphology of monolayers at the air-water interface in real-time. nih.gov This method utilizes a p-polarized laser beam directed at the monolayer at the Brewster angle of water (approximately 53.1°). scirp.org Any changes in the refractive index at the interface due to the presence of the monolayer cause reflection of the light, which is then captured by a CCD camera to form an image. scirp.org
BAM studies on dihexadecyl gemini phosphate (DHGP-n) monolayers have confirmed the homogeneous formation of these films on the water surface. scirp.orgscirp.org The images remain uniform during compression, which supports the findings from surface tension measurements that these compounds form liquid-expanded monolayers. scirp.org The lateral resolution of BAM is typically around 1 μm. scirp.orgnih.gov
Electron microscopy is an indispensable tool for characterizing the morphology of vesicles formed from dihexadecyl hydrogen phosphate. Cryogenic Transmission Electron Microscopy (cryo-TEM) is particularly valuable as it allows for the visualization of the vesicles in their native, hydrated state, preserved by vitrification in liquid ethane.
Studies using cryo-TEM have revealed that sodium dihexadecylphosphate can spontaneously form vesicles in a HEPES buffered solution at pH 7.4. These vesicles exhibit a range of morphologies and sizes.
Interactive Data Table: Morphological Characteristics of Sodium Dihexadecylphosphate Vesicles
| Parameter | Observation |
| Morphology | Spherical, faceted, or oblong |
| Vesicle Diameter Range | 100 to 332 nm |
These findings demonstrate the self-assembling nature of dihexadecyl hydrogen phosphate into closed bilayer structures under specific conditions.
Dynamic and Static Light Scattering for Supramolecular Aggregate Characterization
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive techniques fundamental to characterizing the size, molar mass, and size distribution of supramolecular structures like vesicles and nanoparticles formed by Dihexadecyl hydrogen phosphate (DHP).
Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. embl-hamburg.de Smaller particles diffuse more rapidly than larger ones, causing faster fluctuations in the scattered light intensity. By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient (D) of the particles can be determined. embl-hamburg.dempg.de The hydrodynamic radius (Rh), which represents the effective size of the particle in solution, is then calculated using the Stokes-Einstein equation. embl-hamburg.de DLS also provides the Polydispersity Index (PDI), a measure of the heterogeneity of particle sizes in the sample; a PDI value below 0.3 typically indicates a monodisperse or narrowly distributed population. nih.gov DLS is frequently used to determine the size of DHP vesicles and to monitor their stability against aggregation over time. For instance, studies have reported the formation of DHP vesicles with diameters ranging from 100 to 332 nm. researchgate.net
Static Light Scattering (SLS) , in contrast, measures the time-averaged intensity of scattered light as a function of the scattering angle and sample concentration. uni-tuebingen.de This technique is used to determine the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2) of the scattering particles. mpg.deuni-tuebingen.de The radius of gyration is a measure of the particle's size, while the second virial coefficient provides information about particle-solvent and particle-particle interactions. uni-tuebingen.de When combined, DLS and SLS offer a comprehensive profile of the size and mass characteristics of DHP-based supramolecular assemblies.
Table 1: Representative DLS Data for Vesicles Containing Dihexadecyl Phosphate (DHP)
| Vesicle Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| DHP in HEPES buffer (0.6-5.0 mM) | 100 - 332 | Not Specified | researchgate.net |
| DCP-PBS pH 5.6 (Optimised Liposome) | 88 ± 14 | 0.21 ± 0.02 | nih.gov |
| Nano-niosomes (Formulation 14 with DHP) | 139.54 ± 0.93 | 0.198 ± 0.008 | semanticscholar.org |
| DODAB/DHP (DHP-rich) | > 200 | Not Specified | nih.gov |
Zeta Potential Analysis for Surface Charge Determination of Vesicles
Zeta potential is a critical parameter for understanding the surface charge and predicting the colloidal stability of vesicular systems. nih.gov For vesicles incorporating Dihexadecyl hydrogen phosphate, the phosphate headgroup is the primary source of surface charge. At neutral pH, the phosphate group (–PO₄H) is deprotonated (–PO₄⁻), conferring a negative charge to the vesicle surface. researchgate.net
This surface charge creates an electrical double layer around the vesicle in an aqueous medium. The zeta potential is the electric potential at the boundary of this double layer, known as the slipping plane. Its magnitude indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. nih.gov A high absolute zeta potential value (typically ≥ |30| mV) suggests strong repulsive forces, which prevent particle aggregation and lead to a stable colloidal suspension. nih.gov Conversely, low zeta potential values (close to zero) can lead to flocculation and instability. nih.gov
The zeta potential of DHP vesicles is commonly measured using electrophoretic light scattering (ELS), where an electric field is applied across the sample, and the velocity of the charged particles is measured by detecting the Doppler shift of scattered laser light. Studies have consistently shown that the inclusion of DHP in lipid formulations imparts a significant negative zeta potential. For example, DHP-coated nanoparticles have exhibited zeta potentials of -56.6 mV, while niosomes containing DHP reached values as high as -50.7 mV. semanticscholar.orgresearchgate.net This negative charge is crucial for the stability of these formulations and influences their interaction with biological components. nih.gov
Table 2: Zeta Potential Values for Vesicles and Nanoparticles Containing Dihexadecyl Phosphate (DHP)
| System | Zeta Potential (mV) | Medium/Conditions | Reference |
|---|---|---|---|
| DHP-functionalized SPIONs | -56.6 ± 0.7 | Not Specified | researchgate.net |
| DCP-PBS pH 5.6 (Optimised Liposome) | -36.7 ± 3.3 | Phosphate-buffered saline, pH 5.6 | nih.gov |
| Nano-niosomes (Formulation 4 with DHP) | -40.96 ± 1.36 | Aqueous | semanticscholar.org |
| Nano-niosomes (Formulation 14 with DHP) | -31.28 ± 1.21 | Aqueous | semanticscholar.org |
| DHP-rich vesicles (DODAB/DHP) | Negative | Aqueous | nih.gov |
X-ray Scattering Techniques for Nanoscopic Structure Elucidation
Wide-Angle X-ray Scattering (WAXS) probes structural features at smaller length scales, typically corresponding to intermolecular distances (less than 1 nm). xenocs.comnih.gov For DHP vesicles, WAXS is instrumental in determining the packing of the dihexadecyl hydrocarbon tails. The scattering pattern in the wide-angle region can distinguish between different physical states of the bilayer:
Gel Phase (Lβ): In the solid-like gel phase, the hydrocarbon chains are tightly packed in an ordered, all-trans conformation, which gives rise to a sharp diffraction peak.
Liquid-Crystalline Phase (Lα): Above the main phase transition temperature (Tm), the chains become disordered and fluid-like, resulting in a broad, diffuse scattering peak. nih.gov
Table 3: Structural Information from X-ray Scattering of Amphiphilic Assemblies
| Technique | Information Obtained | Relevance to DHP Assemblies |
|---|---|---|
| SAXS (Small-Angle X-ray Scattering) | Particle size, shape, and long-range order (e.g., lamellar repeat distance) | Determines vesicle size, morphology, and lamellarity. xenocs.com |
| WAXS (Wide-Angle X-ray Scattering) | Short-range order, molecular packing, and crystallinity | Identifies the phase state (gel vs. liquid-crystalline) of the hydrocarbon chains. xenocs.comnih.gov |
| X-ray Diffraction | Crystal structure, phase identification, lattice parameters | Characterizes phase transitions and structural changes in the bilayer. nih.gov |
Supramolecular Assemblies of Dihexadecyl Hydrogen Phosphate
Vesicular and Liposomal Systems Based on Dihexadecyl Hydrogen Phosphate (B84403)
Dihexadecyl hydrogen phosphate is known to form vesicular structures in aqueous dispersions. researchgate.net These can be categorized based on their size and lamellarity into small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and multilamellar vesicles (MLVs). nih.gov MLVs consist of multiple concentric lipid bilayers, resembling an onion-like structure, while SUVs are composed of a single lipid bilayer. nih.govcore.ac.uk
The formation of these vesicles can be achieved through various methods. A common technique is the lipid film hydration method, where a thin film of DHP is hydrated with an aqueous buffer, leading to the spontaneous formation of MLVs. nih.gov Sonication or extrusion of MLV dispersions can then be used to produce SUVs. core.ac.ukresearchgate.net Another method is the reverse-phase evaporation technique, which can also be used to prepare unilamellar vesicles. nih.gov The choice of preparation method can influence the characteristics of the resulting vesicles, such as their size and encapsulation efficiency. nih.gov
The stability of dihexadecyl hydrogen phosphate vesicles in dispersion is a critical aspect of their utility. DHP molecules self-assemble into bilayers due to their amphiphilic nature, with the hydrophobic alkyl chains forming the core of the bilayer and the hydrophilic phosphate headgroups facing the aqueous environment. nih.gov This bilayer structure is analogous to that of biological membranes.
The stability of DHP dispersions can be influenced by factors such as the ionic strength of the medium. nih.gov At low ionic strength, electrostatic repulsion between the charged phosphate headgroups contributes to the colloidal stability of the vesicles. nih.gov The presence of hydrogen bonding between the phosphate groups is also a significant factor in the formation of stable bilayer structures. researchgate.nettandfonline.com
Influence of Membrane Additives on Vesicle Properties
The incorporation of charged molecules like dihexadecyl hydrogen phosphate as membrane additives is a critical strategy for modifying the physicochemical properties of vesicles, such as liposomes. DHP is used to impart a negative surface charge to otherwise neutral vesicles, which enhances colloidal stability by inducing electrostatic repulsion between particles, thereby preventing aggregation. nih.gov
A Quality by Design (QbD) study optimizing liposomal formulations demonstrated the significant impact of DHP on vesicle characteristics. In this research, DHP was used as a negative charge-imparting agent in liposomes prepared by the thin-film hydration technique. The study systematically varied the molar ratios of phosphatidylcholine, cholesterol, and DHP to achieve a formulation with optimal stability, defined by a zeta potential of at least ±30 mV. nih.gov
The optimized formulation containing DHP, with a lipid molar ratio of 8.5:4.5:6.5 (phosphatidylcholine:cholesterol:DHP), produced vesicles with a strong negative zeta potential of -36.7 ± 3.3 mV. nih.gov This high negative charge confirms the role of DHP in creating electrostatically stabilized vesicles. Furthermore, these vesicles exhibited a mean particle size of 88 ± 14 nm and a low polydispersity index (PDI) of 0.21 ± 0.02, indicating a uniform and narrow size distribution. nih.gov The properties of these optimized DHP-containing liposomes are detailed in the table below. nih.gov
Table 1: Physicochemical Properties of Optimized Liposomes with Dihexadecyl Hydrogen Phosphate (DHP) Additive
| Parameter | Value | Reference |
|---|---|---|
| Lipid Composition (molar ratio) | Phosphatidylcholine:Cholesterol:DHP (8.5:4.5:6.5) | nih.gov |
| Vesicle Size (Diameter) | 88 ± 14 nm | nih.gov |
| Polydispersity Index (PDI) | 0.21 ± 0.02 | nih.gov |
Thermosensitive Liposomal Hydrogels Utilizing Dihexadecyl Hydrogen Phosphate
Dihexadecyl hydrogen phosphate is a key component in the formulation of advanced drug delivery systems, such as thermosensitive liposomal hydrogels. These systems combine the carrier capabilities of liposomes with the controlled-release properties of in situ gelling hydrogels. nih.govresearchgate.net DHP is typically incorporated into the liposomal bilayer to enhance drug encapsulation and stability. researchgate.net
One area of research involves the development of ophthalmic delivery systems where a liquid formulation administered to the eye transitions into a gel at physiological temperature, prolonging contact time and improving drug permeation. nih.govresearchgate.net In such a system, liposomes containing DHP are dispersed within a thermosensitive hydrogel matrix, commonly made from a chitosan (B1678972) and β-glycerophosphate system. nih.govresearchgate.net The addition of these liposomes can influence the gelation properties of the hydrogel, for instance, by decreasing the gelation time. nih.govresearchgate.net
Research has shown that the composition of the liposomes is crucial for maximizing drug loading. In one study, a mixture of dipalmitoylphosphatidylcholine, cholesterol, and dihexadecyl hydrogen phosphate in a 4:3:4 molar ratio yielded the highest trapping capacity for the encapsulated drug. researchgate.net The resulting liposomal hydrogel demonstrated a sevenfold enhancement in transcorneal permeation compared to a simple aqueous solution, suggesting that this formulation can significantly improve bioavailability and provide a steady, prolonged release profile. nih.govresearchgate.net
Other Supramolecular Structures
Micellar Systems and Their Properties
Beyond vesicles, dihexadecyl hydrogen phosphate can form other supramolecular structures, including micelles. biokom.com.plmedchemexpress.com The formation of various aggregates, such as micelles or bilayer arrangements, is influenced by factors like concentration, pH, and the ionic strength of the solution. The pH-dependent protonation of the phosphate head group plays a significant role in the electrostatic interactions and hydrogen bonding patterns that dictate the final aggregated structure.
While DHP itself forms various assemblies, related gemini (B1671429) surfactants derived from dihexadecyl phosphate have been synthesized to study micellar properties in more detail. A novel anionic gemini surfactant, sodium-DHGP-4 salt, which features two hexadecyl phosphate moieties connected by a four-carbon spacer, was found to have a critical micelle concentration (CMC) of 0.071 mmol/kg in an aqueous solution at 40°C. scirp.orgscirp.org This low CMC value is characteristic of gemini surfactants and indicates high efficiency in forming micelles at very low concentrations compared to conventional single-chain surfactants. scirp.org
Layer-by-Layer Assemblies on Electrode Surfaces
The unique, biomembrane-like structure of dihexadecyl hydrogen phosphate makes it an excellent material for constructing ordered films on solid substrates using the layer-by-layer (LbL) assembly technique. nih.govrsc.org In aqueous dispersions, DHP self-assembles into a double-layer structure with the hydrocarbon tails pointing inward and the negatively charged phosphate head groups facing outward. nih.gov This configuration allows for the sequential electrostatic adsorption of positively charged molecules, such as heme proteins, onto a DHP-coated surface.
This method has been successfully used to create multilayer films of {DHP/protein}n on pyrolytic graphite (B72142) electrodes, where the protein is typically myoglobin (B1173299) (Mb) or hemoglobin (Hb). nih.govrsc.org The assembly process can be monitored using techniques like quartz crystal microbalance (QCM) and UV-vis spectroscopy. nih.gov
These LbL films exhibit well-defined and nearly reversible cyclic voltammetry (CV) peaks at approximately -0.35 V vs SCE in a pH 7.0 buffer, which is characteristic of the protein's heme Fe(III)/Fe(II) redox couple. nih.gov This direct electrochemistry indicates that the immobilized proteins retain their near-native structure and electrochemical activity. nih.gov Such DHP-based films have been shown to electrochemically catalyze the reduction of oxygen, hydrogen peroxide, and nitrite, demonstrating their potential in the development of biosensors and biocatalytic devices. nih.govresearchgate.net
Bilayer Fragments (BF) as Model Membranes
Dihexadecyl hydrogen phosphate can form nanosized, open bilayer structures known as bilayer fragments (BF) or disks. nih.gov These structures are distinct from the more common closed, spherical vesicles or liposomes. nih.gov Bilayer fragments are characterized by hydrophobic edges that are exposed to the aqueous environment, a feature absent in closed vesicle systems. nih.gov
The formation of bilayers is preferential for amphiphiles with a roughly cylindrical molecular shape, a category that includes synthetic molecules like sodium dihexadecylphosphate. nih.gov Under conditions of low ionic strength, the electrostatic repulsion between the charged head groups of DHP ensures that the bilayer fragments remain colloidally stable in dispersion. nih.gov While structurally different from micelles, these bilayer fragments serve as attractive and valuable, albeit less explored, model membranes for studying the interactions and partitioning of drugs and other molecules with lipid bilayers. nih.govtandfonline.com
Dihexadecyl Hydrogen Phosphate As a Biomembrane Model
Modeling Biological Membrane Phenomena
DHP vesicles are instrumental in modeling key functions of biological membranes, including the partitioning of solutes, the permeation of molecules, and the facilitated transport of ions across the membrane barrier.
The partitioning of solutes into vesicles composed of dihexadecyl hydrogen phosphate (B84403) has been systematically studied using electrokinetic chromatography (EKC). acs.org These DHP vesicles create a biomembrane-mimetic pseudophase, allowing for detailed investigation into the interactions that govern how solutes move from an aqueous environment into a lipid bilayer. acs.orgacs.org
Research using the linear solvation energy relationship (LSER) model has provided insights into the factors controlling this partitioning process. The primary determinants are the size of the solute molecules and their strength as hydrogen bond acceptors. acs.orgacs.org While less significant, dipolarity and polarizability also play a role. acs.orgacs.org When compared to other model systems like micelles, DHP vesicles are found to be weaker hydrogen bond donors and less dipolar. acs.orgacs.org However, they exhibit stronger interactions with the n and π electrons of solutes. acs.orgacs.org This results in the microenvironment of DHP vesicles being more similar to that of n-octanol than to that of micelles. acs.orgacs.org Consequently, the way solutes partition between DHP vesicles and water correlates better with the partitioning between n-octanol and water than it does with micelle-water partitioning. acs.org The inclusion of cholesterol into the DHP bilayer has also been shown to influence the interactive properties of the pseudophase. acs.org
Table 1: Comparison of Gibbs Free Energy of Transfer for Functional Groups
This table illustrates the Gibbs free energies of transfer (ΔG) for specific functional groups from an aqueous phase to different biomembrane-mimetic pseudophases, including DHP vesicles. The data highlights the differences in interaction energies between these model systems.
| Functional Group | DHP Vesicles (ΔG in kJ/mol) | SDS Micelles (ΔG in kJ/mol) | SDP Micelles (ΔG in kJ/mol) |
| -CH₂- | -0.55 | -0.48 | -0.50 |
| -C₆H₅ | -2.10 | -1.85 | -1.95 |
| -OH (alcohol) | +1.20 | +0.95 | +1.05 |
| -C=O (ketone) | -0.80 | -0.65 | -0.70 |
Data is synthesized for illustrative purposes based on findings that compare partitioning in DHP vesicles to micellar pseudophases of sodium dodecyl sulfate (B86663) (SDS) and sodium dodecyl phosphate (SDP). acs.orgacs.org
DHP bilayers are an effective model for evaluating how different molecules, or "perturbers," affect and permeate a membrane. nih.gov Studies have been conducted on the permeation of DHP vesicles by molecules such as carboxylic acids and their tetrazole analogues. nih.gov These comparative studies reveal a strong correlation between the permeation characteristics of these different classes of molecules. nih.gov The research indicates that the effects these permeants have on the membrane are primarily governed by their conformational parameters and the length of their carbon chains. nih.gov
Further research has demonstrated that the permeability of the DHP liposomal membrane to the amino acid L-arginine is significantly influenced by the phase of the lipid bilayer. nih.gov Permeability is notably higher when the membrane is within the temperature range of its main phase transition from a gel-like state to a more fluid, liquid-crystalline state. nih.gov The interaction of L-arginine with the DHP bilayers differs depending on whether the lipids are in the subgel (L(c)) or gel (Lβ') phase. nih.gov While L-arginine has a minimal effect on the subgel to gel phase transition, it has a more pronounced impact on the temperature and characteristics of the main phase transition. nih.gov
DHP vesicles serve as a valuable model for studying facilitated ion transport, a critical process in biological systems. core.ac.ukresearchgate.net Research has shown that an artificial ion channel can be created that forms a pore within the DHP vesicle bilayer, thereby facilitating the transport of ions across the membrane. core.ac.ukresearchgate.netrsc.org
One such artificial channel is a polymer composed of stacked crown ether rings. core.ac.uk This structure enhances the permeability of the DHP membrane specifically for cobalt ions. core.ac.ukrsc.org This transport occurs via a channel mode, which is believed to be the more important mechanism in biological systems, rather than a carrier mode. core.ac.uk The translocation of cobalt ions into the vesicle is coupled with the counter-transport of other ions, such as protons, to maintain electroneutrality. core.ac.uk This co-transport results in an observable increase in the pH inside the vesicles during the experiment. core.ac.uk The rate of this facilitated ion transport is dependent on temperature. core.ac.uk
Table 2: Cobalt Ion Influx Rate in DHP Vesicles as a Function of Temperature
This table shows the initial rate of cobalt ion influx into DHP vesicles containing an artificial ion channel at different temperatures.
| Temperature (°C) | Initial Influx Rate (10⁻⁹ mol dm⁻³ s⁻¹) |
| 25 | 1.2 |
| 40 | 3.5 |
| 50 | 6.8 |
| 60 | 10.5 |
Data is derived from published experimental findings on ion transport in DHP vesicles. core.ac.uk
Interactions with Biomolecules and Ions
The surface of DHP vesicles provides a negatively charged interface that is ideal for studying interactions with positively charged biomolecules and various ions.
The interaction between the polypeptide poly-L-arginine and mixed liposomes containing DHP sodium salt, phosphatidylcholine, and cholesterol has been investigated. nih.govacs.org This interaction leads to the formation of aggregates that increase in size over time. nih.govacs.org Fluorescence studies have established that the liposomes are not ruptured during this process. nih.govacs.org Instead, the polypeptide chain attaches to the liposomes through a complementary pairing between the positively charged guanidinium (B1211019) groups on the arginine residues and the negatively charged phosphate headgroups of DHP. nih.govacs.org
The nature of this interaction is highly dependent on the physical state of the liposomal membrane. nih.govacs.org
Below the main phase transition temperature: When the membrane is in a more rigid, gel-like state, the poly-L-arginine chain remains accessible to the surrounding aqueous solution. nih.govacs.org
Above the main phase transition temperature: When the membrane is in a more fluid state, the polypeptide chain partitions into the interior of the membrane. nih.govacs.org
The transport of individual L-arginine monomers across DHP liposomes is also dependent on the organization of the lipid bilayer. researchgate.net
The charged interface of DHP monolayers is a powerful tool for studying the effects of ions. arxiv.orgarxiv.org Compared to monovalent ions, multivalent ions often exert stronger and qualitatively different effects, which can include phenomena like the reversal of surface charge and the precipitation of macromolecules. nih.gov
Studies using monovalent cesium ions (Cs+) on a DHP monolayer revealed that the distribution of these counterions at the interface is strongly dependent on their bulk concentration. arxiv.orgarxiv.org This is attributed to a competitive binding process at the phosphate headgroup between Cs+ and hydronium ions (H₃O⁺). arxiv.org At low salt concentrations, the high concentration of hydronium at the interface leads to proton transfer back to the phosphate group, reducing the surface's negative charge. arxiv.org Conversely, high salt concentrations lower the local potential, causing protons to be released and increasing the effective surface charge density. arxiv.org
Research with multivalent ions has demonstrated ion-specific effects. A study comparing the impact of two different trivalent rare-earth ions on a DHP monolayer at an air/aqueous interface showed distinct outcomes: chemrxiv.org
Neodymium (Nd³⁺): The larger Nd³⁺ ions maintained the structure of the DHP monolayer. chemrxiv.org
Lutetium (Lu³⁺): The smaller Lu³⁺ ions induced a structural change, causing the monolayer to collapse and form an inverted bilayer. chemrxiv.org
Anion-specific effects have also been observed at negatively charged DHP interfaces, particularly in the presence of trivalent cations which can cause charge reversal, creating a net positive surface where anions can interact more readily. acs.org
Table 3: Summary of Ion Effects on Dihexadecyl Hydrogen Phosphate Interfaces
| Ion(s) | System | Key Findings |
| Cs⁺ (monovalent) | DHP Monolayer | Interfacial distribution is dependent on bulk concentration due to competition with H₃O⁺. High salt concentration increases surface charge. arxiv.orgarxiv.org |
| Nd³⁺ (trivalent) | DHP Monolayer | Maintains the monolayer structure. chemrxiv.org |
| Lu³⁺ (trivalent) | DHP Monolayer | Induces collapse of the monolayer to form an inverted bilayer. chemrxiv.org |
Protein Immobilization and Electron Transfer in DHP-based Assemblies
Dihexadecyl hydrogen phosphate (DHP) films serve as effective matrices for the immobilization of proteins, facilitating direct electrochemical communication between the protein's active site and an electrode surface. These DHP-based assemblies are significant in the development of biosensors and for studying fundamental biological electron transfer processes. The amphiphilic nature of DHP allows it to form stable films that can incorporate redox proteins, creating a suitable microenvironment for maintaining protein structure and function while enabling electrochemical analysis.
Research has demonstrated successful direct and reversible electron transfer for proteins embedded in DHP films. nih.gov In one notable study, myoglobin (B1173299) in a thin DHP film on a pyrolytic graphite (B72142) electrode exhibited direct electron transfer involving the heme Fe(III)/Fe(II) redox couple. nih.gov While DHP films incorporated less myoglobin compared to phosphatidylcholine films, the electron transfer rate constants were significantly higher than those observed with insoluble cationic surfactants. nih.gov
DHP films have also been instrumental in the construction of enzyme-based biosensors. For instance, a glassy carbon electrode modified with functionalized multiwalled carbon nanotubes and a DHP film was used to immobilize glucose oxidase (GOx). researchgate.netresearchgate.net This assembly facilitated the direct electron transfer of GOx, showing a pair of well-defined redox peaks in cyclic voltammetry. researchgate.netresearchgate.net The formal potential was determined to be -0.418 V, with an apparent heterogeneous electron transfer rate constant of 1.69 s⁻¹. researchgate.netresearchgate.net The pH dependence of the potential indicated that the reaction involves a two-electron, two-proton transfer process. researchgate.netresearchgate.net This methodology proves to be a viable strategy for immobilizing other redox enzymes for biosensor applications. researchgate.net
The table below summarizes key findings from studies on protein immobilization and electron transfer within DHP films.
| Protein | Electrode | Key Findings | Reference(s) |
| Myoglobin (Mb) | Pyrolytic Graphite | Achieved direct, reversible electron transfer of the heme Fe(III)/Fe(II) couple. Electron transfer rate constants were significantly larger than in cationic surfactant films. | nih.gov |
| Glucose Oxidase (GOx) | Glassy Carbon Electrode modified with CNTs | Demonstrated direct electron transfer with a formal potential of -0.418 V. The apparent heterogeneous electron transfer rate constant was 1.69 s⁻¹. | researchgate.netresearchgate.net |
Theoretical Modeling of Dihexadecyl Hydrogen Phosphate Systems
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of dihexadecyl hydrogen phosphate and related amphiphiles, DFT is employed to optimize the molecular geometry and understand the intermolecular interactions that govern their self-assembly and surface behavior.
DFT calculations have been successfully applied to study the structure of related dihexadecyl gemini (B1671429) phosphate (DHGP-n) surfactants, providing molecular-level justification for experimentally observed properties. scirp.org For a series of DHGP-n compounds with varying alkyl chain spacer lengths, DFT calculations supported the experimental findings from surface pressure-area (π-A) isotherm measurements. scirp.org The calculations confirmed that both the length and the odd-even character of the alkyl spacer chain influence the structure and limiting molecular area of the monolayer formed at the water surface. scirp.org For example, DFT calculations correctly predicted the smallest molecular area for the compound with a four-carbon spacer (DHGP-4). scirp.org Hybrid DFT methods, which include dispersion corrections, are particularly effective for simulating the non-covalent van der Waals forces that are critical in these systems.
Linear Solvation Energy Relationship (LSER) in Partitioning Studies
The Linear Solvation Energy Relationship (LSER) model is a powerful tool for quantifying and understanding the intermolecular interactions that control the partitioning of solutes between two immiscible phases. LSER has been applied to DHP vesicle systems to characterize their solvation properties and compare them to biological membranes and other phases like n-octanol. acs.orgacs.org
The LSER equation relates the logarithm of a partition coefficient (log K) to a series of solute descriptors that represent different types of molecular interactions:
log K = c + eE + sS + aA + bB + vV
Where:
E is the excess molar refraction of the solute.
S is the solute's dipolarity/polarizability.
A is the solute's hydrogen bond acidity.
B is the solute's hydrogen bond basicity.
V is the McGowan characteristic volume of the solute.
The lowercase letters (e, s, a, b, v) are system constants that reflect the complementary interactions of the stationary phase.
Studies using vesicular electrokinetic chromatography to measure solute partitioning into DHP vesicles have shown that the primary factors driving the process are the solute's size (volume) and hydrogen bond acceptor strength (basicity). acs.orgacs.org Dipolarity and polarizability play a lesser, but still significant, role. acs.orgacs.org
When comparing DHP vesicles to other systems, it was found that the microenvironment within DHP vesicles is more cohesive than that of sodium dodecyl sulfate (SDS) micelles but less cohesive than n-octanol. acs.org DHP vesicles act as weaker hydrogen bond donors and are less dipolar than micelles, but they have stronger interactions with the n and π electrons of solutes. acs.org As the organizational structure of the pseudophase becomes more ordered from micelles to vesicles, its microenvironment more closely resembles that of n-octanol. acs.orgacs.org This is reflected in the Gibbs free energies of transfer for various functional groups from the aqueous phase to the vesicular phase.
The table below shows the coefficients for the LSER model for DHP vesicles at a temperature above the phase transition (71 °C), illustrating the contribution of different interactions to solute partitioning.
| System Constant | Value | Interaction Represented | Reference |
| v | 4.31 | Cohesiveness / Dispersive Interactions | nih.gov |
| s | -0.36 | Dipolarity / Polarizability | nih.gov |
| b | -3.14 | Hydrogen Bond Basicity | nih.gov |
| c | 0.44 | Constant | nih.gov |
Applications of Dihexadecyl Hydrogen Phosphate in Advanced Materials and Systems
Drug and Gene Delivery Systems
Dihexadecyl hydrogen phosphate (B84403) (DHP) is a key ingredient in various nanocarrier systems designed to improve the delivery and efficacy of therapeutic agents. Its primary role is often to provide a negative surface charge, which can enhance the stability of colloidal suspensions and facilitate further surface modifications.
Liposomes are microscopic vesicles composed of a lipid bilayer, and they are widely used to encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. Dihexadecyl hydrogen phosphate, a negatively charged synthetic phospholipid, is frequently incorporated into liposomal formulations to impart a negative charge onto the surface of otherwise neutral vesicles. biokom.com.pl This negative charge increases electrostatic repulsion between the vesicles, preventing aggregation and enhancing the colloidal stability of the formulation. biokom.com.pl
The inclusion of DHP also influences the physical characteristics of the liposomes. For instance, due to its two long hexadecyl hydrocarbon chains, DHP increases the hydrophobicity of the lipid bilayer, which can affect vesicle size and rigidity. acs.org In one study, the incorporation of DHP into 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) liposomes resulted in vesicles with a larger hydrodynamic diameter compared to liposomes made with other negatively charged phospholipids. acs.org
Research has demonstrated the successful encapsulation of various drugs in DHP-containing liposomes. For example, the antibiotic ofloxacin (B1677185) was effectively encapsulated in unilamellar liposomes composed of 1,2-dimyristoyl-sn-glycero-phosphocholine (MC), cholesterol (Chol), and DHP. nih.gov The composition of the lipid matrix is a critical factor in determining the efficiency of drug encapsulation. nih.gov
| Liposome Composition (Molar Ratio) | Encapsulated Drug | Key Findings | Reference(s) |
| 1,2-dimyristoyl-sn-glycero-phosphocholine (MC) : Cholesterol (Chol) : Dihexadecyl hydrogen phosphate (DP) (4:3:4) | Ofloxacin | Unilamellar vesicles successfully formed, demonstrating effective drug loading. The charged lipid (DP) is crucial for vesicle properties. | nih.gov |
| 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) : Dihexadecyl hydrogen phosphate (DHP) | (Fluorescent Probes) | DHP-containing liposomes exhibited larger sizes due to the high hydrophobicity of DHP. The interaction with cationic dendrimers was studied. | acs.org |
Niosomes are vesicular nanocarriers similar to liposomes but are formed from the self-assembly of non-ionic surfactants, with or without the inclusion of cholesterol or other charge-inducing agents. nih.govresearchgate.net They are considered a cost-effective and highly stable alternative to liposomes, capable of encapsulating both hydrophilic and lipophilic drugs. nih.govresearchgate.net
Dihexadecyl hydrogen phosphate is often used as a charge-inducing agent in niosomal formulations. biokom.com.pl By incorporating DHP, the resulting niosomes gain a negative surface charge, which enhances their stability and can improve their interaction with biological environments. nih.gov
A specific type of vesicle known as an "Apsasome" utilizes DHP as a key component. Apsasomes are composed of cholesterol, ascorbyl palmitate, and a highly charged lipid such as DHP. nih.gov These structures have been investigated for their potential to enhance transdermal drug delivery and to mitigate disorders related to reactive oxygen species. nih.gov The versatility of niosomes allows them to be used for various administration routes, including oral, parenteral, and topical delivery. nih.govresearchgate.net
A primary goal of advanced drug delivery systems is to control the rate and location of drug release. Formulations containing dihexadecyl hydrogen phosphate can be engineered to achieve sustained or stimuli-responsive release profiles. The inclusion of DHP can contribute to the structural integrity of the carrier, influencing how the drug is released over time.
For example, DHP-containing niosomes have been developed as pH-sensitive drug delivery systems. mq.edu.au In a study involving doxorubicin-loaded niosomes embedded in a gelatin-alginate nanocomposite, the system demonstrated sustained drug release that was responsive to pH changes, a desirable characteristic for targeting the acidic microenvironment of tumors. mq.edu.au Similarly, a dual-drug-loaded smart niosome system designed for lung cancer treatment exhibited both pH and temperature-responsive release of curcumin (B1669340) and Rose Bengal. mdpi.com At a lower pH (5.5), characteristic of tumor tissues, drug release was significantly faster than at physiological pH (7.4). mdpi.com
Furthermore, DHP-containing liposomes can be coated with layers of polyelectrolytes to form multilayered films that precisely control release kinetics. acs.org By alternating cationic and anionic polymers on the surface of a DHP-liposome core, the release of the encapsulated drug can be modulated based on the number and type of layers applied. acs.org Formulations combining DHP with biopolymers like chitosan (B1678972) have also been shown to provide sustained release of therapeutic agents. nih.govnih.gov
| Formulation Type | Active Agent(s) | Release Mechanism | Key Findings | Reference(s) |
| Niosome-Gelatin-Alginate Nanocomposite | Doxorubicin | pH-Responsive, Sustained Release | The system showed enhanced cytotoxicity against cancer cells due to pH-sensitive release in the tumor microenvironment. | mq.edu.au |
| Smart Niosome-g-Chitosan | Curcumin, Rose Bengal | pH and Temperature-Responsive | Approximately 60% of Rose Bengal and 35% of curcumin were released at pH 5.5 and 37°C. | mdpi.com |
| Polyelectrolyte-Coated Liposomes | (Model Drugs) | Diffusion-Controlled (Modulated by Layers) | The architecture and composition of the polyelectrolyte film control the release rate of the encapsulated agent. | acs.org |
| Chitosan Nanoparticles in Hydrogel | Dexamethasone Sodium Phosphate | Sustained Release | The system provided a suitable extended-release profile over 16 days. | nih.gov |
Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing side effects. The surface of DHP-containing nanocarriers can be modified to achieve this goal. The negative charge imparted by DHP provides a convenient anchor point for attaching targeting moieties through electrostatic interactions or other conjugation chemistries.
One strategy involves the functionalization of niosome surfaces for active targeting. nih.gov For example, ligands such as folic acid can be attached to the carrier surface to target cancer cells that overexpress folate receptors. nih.gov Another approach is magnetic targeting, where magnetic nanoparticles are incorporated into DHP-containing niosomes. nih.gov These "magneto-niosomes" can then be guided to a specific tissue or organ through the application of an external magnetic field. nih.gov
The layer-by-layer coating of DHP-liposomes with polymers like chitosan and sodium hyaluronate not only controls drug release but can also be used for targeting. acs.org Chitosan, for instance, is known for its mucoadhesive properties, which can be exploited for targeted delivery to mucosal surfaces.
The delivery of genetic material such as plasmid DNA and siRNA requires carriers that can condense and protect the negatively charged nucleic acids. This is typically achieved using cationic lipids, which have positively charged headgroups that interact electrostatically with the phosphate backbone of DNA or RNA to form complexes called lipoplexes. researchgate.netresearchgate.net
It is important to clarify that dihexadecyl hydrogen phosphate itself is an anionic lipid due to its negatively charged phosphate headgroup and is therefore not used alone as a cationic carrier. biokom.com.pl The term "Cationic Dihexadecyl Hydrogen Phosphate Carrier" refers to a multi-component system where anionic DHP vesicles are complexed with cationic agents.
For instance, negatively charged liposomes containing DHP can be aggregated and complexed with cationic molecules like polyamidoamine (PAMAM) dendrimers. acs.org In this arrangement, the dendrimer provides the positive charge necessary to bind genetic material, while the DHP-liposome acts as a structural scaffold. This interaction is dependent on the charge, headgroup, and hydrocarbon chain length of the lipids involved. acs.org The resulting complex can effectively neutralize and condense nucleic acids for delivery into cells. This strategy leverages the stable vesicle-forming properties of DHP while incorporating a separate cationic component to perform the gene-binding function.
Biomedical Sensors and Biosensing Platforms
Dihexadecyl hydrogen phosphate plays a significant role in the field of electrochemistry, particularly in the construction of biomedical sensors and biosensing platforms. researchgate.net It is used as a hydrophobic surfactant to create stable, robust films on electrode surfaces, such as those made of glassy carbon. researchgate.net This DHP film acts as an effective immobilization matrix, improving the adherence and stability of other electroactive nanomaterials like carbon nanotubes, gold nanoparticles, and graphene, which are essential for sensitive detection. researchgate.net
The combination of DHP with these nanomaterials creates a synergistic effect, enhancing the sensor's performance. The DHP film ensures the high robustness of the modified electrode, while the nanomaterials provide a large surface area and excellent catalytic activity. researchgate.net This approach has been used to develop highly sensitive electrochemical sensors for a variety of analytes, including therapeutic drugs, metabolites, and disease biomarkers.
For example, a glassy carbon electrode modified with a film of DHP, acetylene (B1199291) black, and platinum nanoparticles was developed for the detection of nitric oxide. mdpi.com Another sensor, designed for the cardiovascular drug simvastatin, used DHP-modified, highly-aligned multi-walled carbon nanotubes and achieved a detection limit 1000-fold lower than similar sensors with randomly oriented nanotubes. researchgate.net An amperometric biosensor for homocysteine, a biomarker for cardiovascular disease, utilized a nanocomposite film of gold nanoparticles and acetylene black–DHP, demonstrating high sensitivity and a low detection limit in human blood serum samples. mdpi.com
| Sensor Application (Analyte) | Electrode Modification | Analytical Method | Linear Range | Limit of Detection (LOD) | Reference(s) |
| Homocysteine | Gold Nanoparticles / Acetylene Black-DHP on Glassy Carbon Electrode | Amperometric Sensing | 3.0 µmol/L – 1.0 mmol/L | 0.6 µmol/L | mdpi.com |
| Simvastatin | DHP-modified Multi-walled Carbon Nanotubes (MWCNTs) | Electrochemical Oxidation | Not specified | 1000-fold lower than conventional CNT sensors | researchgate.net |
| Codeine | Nanodiamonds / DHP on Glassy Carbon Electrode | Square-Wave Voltammetry (SWV) | 0.299 – 10.8 µmol/L | 54.5 nmol/L | researchgate.net |
| Nitric Oxide | Platinum Nanoparticles / Acetylene Black / DHP on Glassy Carbon Electrode | Electrochemical Sensing | Not specified | Not specified | mdpi.com |
| Bezafibrate | MWCNTs / DHP on Glassy Carbon Electrode | Square-Wave Adsorptive Stripping Voltammetry (SWAdSV) | Not specified | Not specified | researchgate.net |
| PfHRP2 (Malaria Biomarker) | PfHRP2 Antibody / DHP on Gold Electrode | Differential Pulse Voltammetry (DPV) / Electrochemical Impedance Spectroscopy (EIS) | Not specified | Not specified | researchgate.net |
Electrode Modification with Dihexadecyl Hydrogen Phosphate Films
Dihexadecyl hydrogen phosphate (DHP), an anionic and hydrophobic surfactant, plays a significant role in the modification of electrodes for various electrochemical applications. researchgate.netresearchgate.net Its molecular structure, featuring a polar phosphate head and two long hydrocarbon tails, allows it to self-assemble into stable bilayer structures, akin to lipid membranes. researchgate.netmdpi.commedchemexpress.com This property is leveraged to create uniform and robust films on electrode surfaces, such as glassy carbon electrodes (GCE). researchgate.netnih.gov
The process of modifying an electrode often involves dispersing DHP in an aqueous solution, sometimes with the aid of sonication, to create a suspension. nih.govtandfonline.com This suspension is then cast onto the electrode surface, and upon solvent evaporation, a stable and uniform film is formed. researchgate.netnih.gov The resulting DHP-modified electrodes serve as a foundational platform for the subsequent integration of other nanomaterials for sensing applications.
Integration with Nanomaterials in Sensing Platforms (e.g., Carbon Nanotubes, Gold Nanoparticles)
Dihexadecyl hydrogen phosphate is instrumental in the integration of various nanomaterials into sensing platforms due to its excellent dispersion capabilities. researchgate.netresearchgate.net Hydrophobic nanomaterials like carbon nanotubes (CNTs) and acetylene black, which are insoluble in water, can be easily dispersed in an aqueous DHP solution to form homogeneous and stable suspensions. researchgate.netrsc.orgmpg.de This allows for the creation of uniform composite films on electrode surfaces through simple solvent evaporation techniques. researchgate.netmpg.de
Carbon Nanotubes (CNTs): DHP has been extensively used to facilitate the dispersion of both single-wall carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs). researchgate.netpsu.edu The hydrophobic tails of DHP interact with the surface of the CNTs, while the hydrophilic phosphate head allows for stable suspension in water. researchgate.netresearchgate.net This results in a stable and uniform CNT-DHP composite film on the electrode surface. researchgate.netresearchgate.net These composite films exhibit excellent electrocatalytic behavior, significantly enhancing the oxidation currents of target analytes compared to bare electrodes. researchgate.net The presence of CNTs within the DHP film increases the electrode's surface area and electron transfer rate. rsc.org
The synergy between DHP and these nanomaterials leads to the development of highly sensitive and selective electrochemical sensors. researchgate.netresearchgate.net The DHP acts as a binder and dispersing agent, ensuring a stable and uniform modification of the electrode, which is crucial for reproducible and reliable sensing. researchgate.net
Electrochemical Detection of Biomolecules and Pharmaceutical Compounds
Electrochemical sensors based on dihexadecyl hydrogen phosphate-modified electrodes have demonstrated significant utility in the detection of a wide array of biomolecules and pharmaceutical compounds. mdpi.com The unique properties of DHP films, especially when combined with nanomaterials, lead to enhanced sensitivity and selectivity. researchgate.netresearchgate.net
Researchers have successfully developed DHP-based sensors for various analytes. For instance, a glassy carbon electrode modified with multi-walled carbon nanotubes (MWCNTs) within a DHP film was used for the sensitive determination of the cholesterol-lowering drug bezafibrate. rsc.org This sensor operated via square-wave adsorptive stripping voltammetry and exhibited a low detection limit. rsc.org Similarly, another study reported the use of a MWCNT-DHP composite film for the detection of phenolphthalein, where the modified electrode showed excellent electrocatalytic behavior toward its oxidation. researchgate.net
The detection of the lipid-lowering drug gemfibrozil (B1671426) was achieved using a GCE modified with functionalized MWCNTs within a DHP film, demonstrating the applicability of this system for pharmaceutical analysis in both drug formulations and urine samples. researchgate.net Furthermore, a highly sensitive method for detecting simvastatin, another cholesterol-lowering medication, was developed using a DHP-modified, well-aligned MWCNT forest on a tantalum substrate. researchgate.net This sensor achieved a remarkably low detection limit in the nanomolar range. researchgate.net
In the realm of biomolecule detection, DHP-based sensors have been employed for determining ascorbic acid (vitamin C). psu.edu A GCE modified with a single-wall carbon nanotube-DHP composite film showed excellent electrocatalytic activity towards ascorbic acid oxidation, allowing for its detection at a low potential with high selectivity, even in the presence of interferences like uric acid and dopamine. psu.edu Another example is a biosensor for glucose-6-phosphate dehydrogenase (G6PD) deficiency detection, where G6PD was immobilized on a gold electrode containing a polymeric network of DHP combined with gold nanoparticles and graphene oxide. biorxiv.org Additionally, a sensor for nitric oxide, an important biological messenger, was created using a GCE modified with a film of DHP, platinum nanoparticles, and acetylene black. epa.gov
The table below summarizes the performance of various electrochemical sensors utilizing dihexadecyl hydrogen phosphate for the detection of different analytes.
| Analyte | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|---|
| Simvastatin (SV) | Aligned MWCNTs/DHP/Ta | Differential Pulse Voltammetry | 0.01 to 1 µM | 0.01 nM | researchgate.net |
| Bezafibrate (BZF) | MWCNT-DHP/GCE | Square-Wave Adsorptive Stripping Voltammetry | 50 to 910 nmol L-1 | 16 nmol L-1 | rsc.org |
| Gemfibrozil | Functionalized MWCNTs/DHP/GCE | Square-Wave Adsorptive Stripping Voltammetry | 75 to 1000 nmol L-1 | 53 nmol L-1 | researchgate.net |
| Lovastatin (LV) | Acetylene black-DHP/GCE | Not specified | 2.5 x 10-8 to 1.0 x 10-6 mol L-1 | 4.0 x 10-9 mol L-1 | nih.gov |
| Ascorbic Acid (AA) | SWNT-DHP/GCE | Amperometry | 4 x 10-7 to 1 x 10-4 mol L-1 | 1.5 x 10-7 mol L-1 | psu.edu |
| Homocysteine | AuNPs/Acetylene black-DHP/GCE | Amperometry | 3.0 µmol/L to 1.0 mmol/L | 0.6 µmol/L | mdpi.com |
| Catechol | AuNPs/Tyrosinase/DHP/GCE | Amperometry | 2.5 x 10-6 to 9.5 x 10-5 mol L-1 | 1.7 x 10-7 mol L-1 | nih.gov |
| Nitric Oxide (NO) | Pt NPs/Acetylene black/DHP/GCE | Not specified | 0.18 to 120 µM | 50 nM | epa.gov |
| Methyl Parathion (MP) | Acetylene black-DHP/GCE | Not specified | 5 x 10-8 to 1 x 10-5 M | 8 x 10-9 M | rsc.org |
Nanotechnology and Nanobiotechnology Applications
Template for Nanostructured Coatings
Dihexadecyl hydrogen phosphate has been effectively utilized as a template for the biomimetic growth of nanostructured coatings on metallic surfaces, which is of significant interest for biomedical implants. researchgate.net In one study, DHP was deposited onto stainless steel and titanium surfaces using the Langmuir-Blodgett (LB) technique to create an organized matrix. researchgate.net This DHP-LB film then served as a template for the growth of carbonated hydroxyapatite (B223615), the primary mineral component of bone. researchgate.net
The process involved a two-step coating procedure. First, the metallic surfaces modified with the DHP-LB films were immersed in a phosphate buffer. Subsequently, they were exposed to a simulated body fluid (SBF) solution, which has an ion concentration similar to human plasma. This led to the formation of a carbonated hydroxyapatite coating. researchgate.net The number of DHP layers in the LB film was found to influence the resulting nanostructured coating. researchgate.net This approach demonstrates the potential of using self-assembled DHP films as a template to create bioactive, nanostructured surfaces on medical implants, potentially improving their integration with bone tissue. researchgate.net
Supramolecular Polymer/Amphiphile Complexes
Dihexadecyl hydrogen phosphate, as an amphiphilic molecule, can form complexes with supramolecular polymers, particularly metallo-supramolecular polyelectrolytes. researchgate.netnih.govtandfonline.com These complexes, known as polyelectrolyte-amphiphile complexes (PACs), are formed through the electrostatic binding of the negatively charged phosphate head of DHP to positively charged metallo-supramolecular polymers. researchgate.nettandfonline.comtue.nl
The formation of these complexes is a result of the sequential self-assembly of ditopic ligands (like bis-terpyridines), metal ions, and the DHP amphiphile. nih.govtandfonline.com This process is driven by the release of counter-ions and both electrostatic and hydrophobic interactions. nih.gov The resulting PACs are often soluble in organic solvents and can form nanostructures on surfaces like graphite (B72142). nih.govtandfonline.com
The stoichiometry between the metal ion and the amphiphile can be adjusted, allowing for the tailoring of the structure and properties of the resulting supramolecular complexes. researchgate.netnih.govtandfonline.com These DHP-containing supramolecular polymer complexes have been shown to form stable monolayers at the air-water interface, which can be transferred to solid supports using the Langmuir-Blodgett technique. tue.nl This opens up possibilities for creating functional materials with ordered structures at the nanoscale.
Biomimetic Nanoparticles
Dihexadecyl hydrogen phosphate can self-assemble in aqueous solutions to form biomimetic nanoparticles. nih.govresearchgate.net Specifically, DHP molecules, which have a cylindrical molecular shape, can form bilayer fragments (BF) or disks. nih.govresearchgate.net These structures are distinct from closed vesicles or liposomes as they possess hydrophobic borders at their edges. nih.gov
These DHP-based bilayer fragments are considered biomimetic because they mimic the structure of natural cell membranes. medchemexpress.comnih.govresearchgate.net Under conditions of low ionic strength, the negatively charged phosphate groups create electrostatic repulsion, which keeps the bilayer fragments colloidally stable in aqueous dispersions. nih.gov These structures have been visualized using transmission electron microscopy (TEM) after negative staining. researchgate.net
The ability of DHP to form these biomimetic nanoparticles makes it a useful component in the development of novel systems for various biomedical applications. nih.govresearchgate.netaablocks.com For instance, such particles can provide a suitable interfacial environment for the adsorption and presentation of biomolecules. nih.govresearchgate.net Furthermore, DHP has been used in the coating of magnetite nanoparticles, where it has been shown to form strong bonds with the nanoparticle surface, suggesting its role as a biocompatible coating in organic solutions. mdpi.com
Material Science and Surface Chemistry
Dihexadecyl hydrogen phosphate (DHP), an amphiphilic molecule, possesses a distinct structure comprising a polar phosphate head group and two long, nonpolar hexadecyl hydrocarbon tails. researchgate.netmdpi.com This dual nature drives its self-assembly into organized structures like bilayers and vesicles, making it a compound of significant interest in material science and surface chemistry. evitachem.com Its ability to form stable films and modify surfaces is central to its application in creating functional materials and complex colloidal systems.
As an anionic surfactant, dihexadecyl hydrogen phosphate exhibits significant activity at interfaces, such as the air-water boundary. elsevierpure.com Its amphiphilic character enables it to act as a potent emulsifier, facilitating the mixture of immiscible liquids like oil and water by reducing interfacial tension. chemimpex.commedchemexpress.com The behavior of DHP at interfaces is often characterized by studying the formation of monolayers, where the molecules orient themselves with their hydrophilic phosphate heads towards the aqueous phase and their hydrophobic tails away from it.
Research using pressure-area isotherms has revealed that DHP monolayers can exist in several phases, including gaseous, liquid-condensed, and solid-condensed states. elsevierpure.com The transition between these phases is influenced by external conditions. For instance, increasing the pH or the concentration of sodium chloride causes the liquid condensed phase to become more prominent, which in turn increases the area per molecule at a given surface pressure. elsevierpure.com This behavior is attributed to changes in the ionization of the phosphate headgroup and the resulting electrostatic interactions. At low pH, the headgroups are mostly protonated, but as the pH increases, they become negatively charged, leading to greater repulsion between them. elsevierpure.compublish.csiro.au
The table below presents findings on the surface properties of DHP-related gemini (B1671429) surfactants, illustrating how molecular structure affects interfacial properties like the limiting molecular area (A₀), which is the area occupied by a single molecule in a tightly packed monolayer.
Table 1: Limiting Molecular Area (A₀) of Dihexadecyl Gemini Phosphate (DHGP-n) Surfactants at the Air-Water Interface
| Compound | Spacer Length (n) | Limiting Molecular Area (A₀) (nm²) |
|---|---|---|
| DHGP-3 | 3 Methylene (B1212753) Units | 0.91 |
| DHGP-4 | 4 Methylene Units | 0.71 |
| DHGP-5 | 5 Methylene Units | 1.00 |
| DHGP-6 | 6 Methylene Units | 1.12 |
| 1-Octadecyl phosphate (Reference) | N/A | 0.23 |
Data sourced from a study on novel dihexadecyl gemini phosphate surfactants, where 'n' represents the number of methylene units in the spacer connecting the phosphate head groups. scirp.org
This interfacial activity is crucial for DHP's role in forming stable coatings on various surfaces, including electrodes, where it can improve the adherence and dispersion of other nanomaterials. researchgate.netmdpi.com
The self-assembly of DHP in aqueous solutions leads to the formation of colloidal structures, most notably vesicles, which are microscopic spherical sacs enclosed by a lipid bilayer. The stability of these colloidal assemblies is a critical factor for their practical applications and is highly sensitive to the surrounding chemical environment. acs.org
Conversely, at very low pH or high salt concentrations, the repulsive forces are diminished. Low pH protonates the head groups, reducing their charge, while high ionic strength screens the electrostatic repulsion, allowing attractive forces to dominate and cause flocculation. elsevierpure.comacs.org Studies have demonstrated that in assemblies of DHP on other charged particles, charge neutralization can lead to extensive flocculation and minimal colloid stability. nih.govresearchgate.net Stability is often recovered only at high lipid concentrations where the surface charge is overcompensated. nih.govresearchgate.net The nature of the counterions present in the solution also plays a role, with studies showing that the size of the counterion can influence the size of the vesicles formed. nih.gov
The table below summarizes research findings on the effect of pH on the stability of DHP vesicles, measured by the initial flocculation rate.
Table 2: Effect of pH and NaCl Concentration on the Colloidal Stability of DHP Vesicles
| NaCl Concentration (mM) | pH | Relative Colloidal Stability | Observation |
|---|---|---|---|
| Low (e.g., 3 mM) | Low (e.g., 3.5) | High | Highest values of colloidal stability are observed at low pH. acs.org |
| Low (e.g., 3 mM) | Neutral (e.g., 6.0-7.0) | Lower | Vesicle size increases from pH 3.5 to 5-6, indicating some change in aggregation state. acs.org |
| Varying | 3.3 | Lower | Stability with respect to flocculation is lower compared to higher pH. publish.csiro.aupublish.csiro.au |
| Varying | 7.5 | Higher | Stability with respect to flocculation is increased. publish.csiro.aupublish.csiro.au |
| N/A (in DHP/PDDA/PSS assembly) | N/A (at 0.8 mM DHP) | Minimal | Charge neutralization leads to extensive flocculation and visible precipitation. nih.gov |
This table synthesizes findings from multiple studies on DHP vesicle and assembly stability under different chemical conditions. publish.csiro.auacs.orgpublish.csiro.aunih.gov
Q & A
Q. What are the critical safety protocols for handling dihexadecyl hydrogen phosphate (DHP) in laboratory settings?
DHP requires strict safety measures due to its potential irritant properties. Researchers must wear PPE (gloves, lab coats, protective eyewear) to avoid skin/eye contact. Experimental waste containing DHP should be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Storage conditions should adhere to anhydrous environments at 2–8°C to prevent hydrolysis or degradation .
Q. How should DHP solutions be prepared for use in electrochemical or colloidal systems?
For colloidal systems, dissolve DHP in organic solvents (e.g., chloroform or ethanol) under inert gas (N₂/Ar) to prevent oxidation. For electrochemical films, combine DHP with nanomaterials (e.g., carbon nanotubes, Au nanoparticles) in a 1:2–1:5 (DHP:nanomaterial) mass ratio, followed by sonication (30–60 min) to achieve homogeneous dispersion. Centrifugation at 10,000 rpm for 10 min removes aggregates .
Q. What are the limitations of DHP in modifying electrodes for biosensing applications?
DHP’s hydrophobic alkyl chains can reduce electron transfer rates in aqueous media. To mitigate this, combine DHP with hydrophilic components (e.g., acetylene black or graphene oxide) at optimized ratios (typically 10–20 wt% DHP). Electrode stability may decline after 50–100 cyclic voltammetry scans due to film erosion; recalibration is recommended after prolonged use .
Advanced Research Questions
Q. How can DHP composite films be optimized for enhanced electrochemical sensor performance?
Optimization involves:
- Material Ratios : Test DHP:nano-catalyst ratios (e.g., 1:3 for Au nanoparticles) to balance film stability and catalytic activity.
- Electrode Pretreatment : Polish glassy carbon electrodes (GCE) with 0.3 µm alumina slurry, then electrochemically activate in 0.1 M H₂SO₄ via cyclic voltammetry (-0.5 to +1.5 V, 20 cycles).
- Film Characterization : Use SEM/TEM to verify nanomaterial dispersion and EIS to assess charge-transfer resistance. Optimal DHP-based sensors achieve detection limits as low as 1.0 × 10⁻⁸ M for analytes like mefenamic acid .
Q. How should researchers address inconsistent catalytic activity in DHP-modified electrodes across experimental replicates?
Inconsistencies often arise from uneven film deposition or solvent residue. Standardize film preparation by:
- Using spin-coating (2000–3000 rpm, 30 sec) for uniform thickness.
- Post-deposition annealing (50–60°C, 10 min) to remove residual solvents.
- Validate reproducibility via triplicate measurements of a control analyte (e.g., 1 mM ascorbic acid) with <5% RSD in peak current .
Q. What experimental methods validate DHP’s role in stabilizing nanostructures for photochemical or drug delivery systems?
- Dynamic Light Scattering (DLS) : Measure nanoparticle size distribution (PDI <0.2 indicates stability).
- Zeta Potential Analysis : DHP-coated vesicles typically exhibit surface charges of -30 to -50 mV, confirming electrostatic stabilization.
- Encapsulation Efficiency : For drug delivery niosomes, use UV-Vis spectroscopy to quantify payload retention (e.g., triacontanol) after 24-h dialysis against PBS .
Q. What experimental design strategies are effective for formulating DHP-based drug delivery systems?
Employ response surface methodologies like Box-Behnken designs to optimize variables:
- Independent Variables : Cholesterol:DHP molar ratio (1:1–1:3), sonication time (5–15 min), and hydration volume (2–10 mL).
- Responses : Encapsulation efficiency (%) and particle size (nm).
- Validation : Confirm predictive models via ANOVA (p <0.05) and triplicate validation runs .
Data Analysis and Contradiction Resolution
Q. How should conflicting data on DHP’s electrochemical signal amplification be reconciled?
Discrepancies in signal enhancement (e.g., peak current vs. potential shifts) may arise from differing composite compositions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
